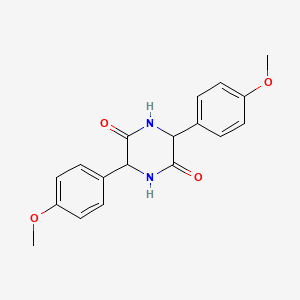![molecular formula C20H23NO4S B2737967 dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-82-5](/img/structure/B2737967.png)
dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a bicyclic system containing a pyrrole ring fused with a thiazole ring. The molecule also has a phenyl ring substituted with a tert-butyl group, and two carboxylate ester groups .
Molecular Structure Analysis
The molecular formula of this compound is C20H23NO4S, and its molecular weight is 373.47 . The structure contains a pyrrolo[1,2-c][1,3]thiazole core, a phenyl ring, and two carboxylate ester groups .Wissenschaftliche Forschungsanwendungen
Cycloaddition and Chemical Reactivity
Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate, a closely related compound, participates in cycloaddition reactions with electron-deficient alkenes and alkynes, acting as a thiocarbonyl ylide or azomethine ylide. These reactions are insightful for understanding the chemical reactivity and potential synthetic applications of pyrrolo[1,2-c]thiazole derivatives. Such behavior underpins the synthesis of novel compounds with potential applications in material science and pharmacology (Sutcliffe et al., 2000).
Antibacterial and Mosquito Larvicidal Properties
Research involving structurally similar compounds, such as novel thiadiazolotriazin-4-ones, highlights potential antibacterial and mosquito-larvicidal activities. These studies indicate that modifications to the pyrrolo[1,2-c][1,3]thiazole scaffold could yield derivatives with useful biological activities, providing a pathway for the development of new therapeutic agents (Castelino et al., 2014).
Antileukemic Activity
The synthesis and evaluation of antileukemic activity of derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole underline the potential of pyrrolo[1,2-c][1,3]thiazole derivatives in the development of antileukemic therapies. These studies suggest that specific structural modifications can enhance biological activity, which could be crucial for pharmaceutical research and drug development (Ladurée et al., 1989).
Conformational Analysis
The conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide has been studied in low-temperature matrixes, revealing insights into the molecular structure that could influence the compound's reactivity and physical properties. Understanding these conformational preferences is crucial for the design of materials with specific optical or electronic properties (Kaczor et al., 2006).
Molecular Weaker Interactions and Chemical Reactivity
The study on molecular weaker interactions and chemical reactivity of synthesized compounds related to pyrrole and thiazole derivatives provides valuable information on the electronic structure, which can be utilized in designing compounds with desired reactivity and properties for applications in various scientific fields (Singh et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 5-(4-tert-butylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)25-5)15(18(22)24-4)14-10-26-11-21(14)17/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPZUKWHOVVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)
![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)
![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)
![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)
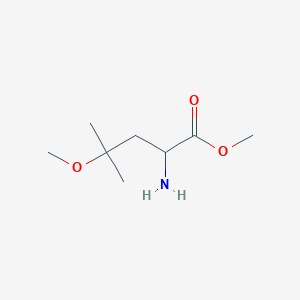
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)
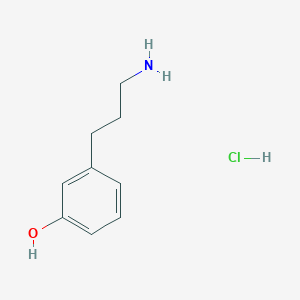

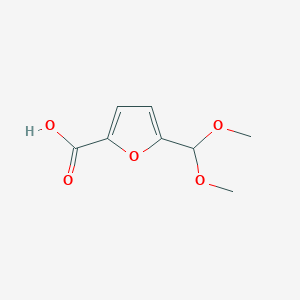
![Methyl 3-(1-(methylsulfonyl)piperidine-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2737902.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
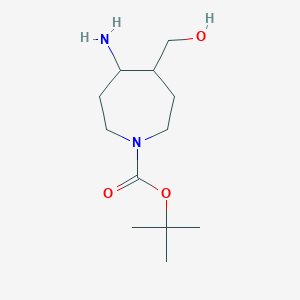
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)
